molecular formula C10H13NO B011826 1-(2-Amino-4,5-dimethylphenyl)ethanone CAS No. 106634-67-7

1-(2-Amino-4,5-dimethylphenyl)ethanone

Cat. No.: B011826
CAS No.: 106634-67-7
M. Wt: 163.22 g/mol
InChI Key: BAXIUKDACWCIEJ-UHFFFAOYSA-N
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Description

1-(2-Amino-4,5-dimethylphenyl)ethanone: is an organic compound with the molecular formula C10H13NO It is a derivative of acetophenone, where the phenyl ring is substituted with amino and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Amino-4,5-dimethylphenyl)ethanone can be synthesized through a multi-step process. One common method involves the nitration of 4,5-dimethylacetophenone to introduce a nitro group, followed by reduction to convert the nitro group to an amino group. The reaction conditions typically involve the use of reducing agents such as iron and hydrochloric acid or tin(II) chloride.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-4,5-dimethylphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 1-(2-Amino-4,5-dimethylphenyl)ethanol.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(2-Amino-4,5-dimethylphenyl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Amino-4,5-dimethylphenyl)ethanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

  • 1-(2-Amino-3,4-dimethylphenyl)ethanone
  • 1-(2-Amino-4,5-dimethoxyphenyl)ethanone
  • 1-(2-Amino-4,5-dichlorophenyl)ethanone

Comparison: 1-(2-Amino-4,5-dimethylphenyl)ethanone is unique due to the specific positioning of the amino and methyl groups on the phenyl ring. This structural arrangement can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

1-(2-amino-4,5-dimethylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-6-4-9(8(3)12)10(11)5-7(6)2/h4-5H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAXIUKDACWCIEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)N)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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